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Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Methyl quinoline-6-carboxylate, a key heterocyclic compound with significant potential in

medicinal chemistry and materials science. This document outlines the predicted spectroscopic

data based on analogous compounds, details the experimental protocols for acquiring such

data, and illustrates the analytical workflow and logical connections between different

spectroscopic techniques.

Predicted Spectroscopic Data
While a complete experimental dataset for Methyl quinoline-6-carboxylate is not readily

available in the cited literature, the following data tables present predicted values derived from

the analysis of structurally similar compounds, including substituted quinolines and methyl

esters. These tables provide a reliable reference for the identification and characterization of

this molecule.

Predicted ¹H NMR Data
The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl quinoline-6-
carboxylate is expected to show distinct signals for the aromatic protons of the quinoline ring

system and the methyl ester group. The chemical shifts are influenced by the electron-

withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring.
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Table 1: Predicted ¹H NMR Chemical Shifts for Methyl quinoline-6-carboxylate

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 8.9 - 9.1 dd ~4.5, ~1.8

H-3 7.4 - 7.6 dd ~8.5, ~4.5

H-4 8.1 - 8.3 dd ~8.5, ~1.8

H-5 8.2 - 8.4 d ~8.0

H-7 8.0 - 8.2 dd ~8.0, ~2.0

H-8 8.8 - 9.0 d ~2.0

-OCH₃ 3.9 - 4.1 s -

Predicted data is based on spectra of related quinoline derivatives.[1][2][3][4]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

predicted chemical shifts for Methyl quinoline-6-carboxylate are presented below, with the

carbonyl carbon of the ester group expected at the most downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl quinoline-6-carboxylate
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~150

C-3 ~122

C-4 ~136

C-4a ~148

C-5 ~128

C-6 ~130

C-7 ~130

C-8 ~128

C-8a ~129

C=O ~166

-OCH₃ ~52

Predicted data is based on spectra of related quinoline derivatives.[4][5]

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is instrumental in identifying the functional groups present in Methyl
quinoline-6-carboxylate. Key absorption bands are predicted for the aromatic C-H bonds, the

C=O of the ester, and the C-O single bond.

Table 3: Predicted IR Absorption Bands for Methyl quinoline-6-carboxylate
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

Aromatic C-H Stretch 3050 - 3150 Sharp, medium

C=O Stretch (Ester) 1715 - 1735 Strong, sharp

C=C and C=N Stretch 1500 - 1650 Medium to strong

C-O Stretch (Ester) 1200 - 1300 Strong

Aromatic C-H Bend 750 - 900 Strong

Predicted data is based on spectra of related quinoline and carboxylate compounds.[6][7]

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Methyl quinoline-6-carboxylate (Molecular Formula: C₁₁H₉NO₂,

Molecular Weight: 187.19 g/mol ), the following ions are predicted.[8][9]

Table 4: Predicted Mass Spectrometry Data for Methyl quinoline-6-carboxylate

m/z Predicted Ion Description

187 [M]⁺ Molecular Ion

156 [M - OCH₃]⁺ Loss of methoxy radical

128 [M - COOCH₃]⁺ Loss of carbomethoxy radical

101 [C₇H₅N]⁺ Fragmentation of quinoline ring

Predicted data is based on fragmentation patterns of similar aromatic esters.[10][11][12][13]

Experimental Protocols
The following sections detail standardized experimental procedures for the spectroscopic

analysis of Methyl quinoline-6-carboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

Sample Preparation:

Accurately weigh 5-10 mg of Methyl quinoline-6-carboxylate for ¹H NMR and 20-25 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.[1]

Instrument Parameters:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Lock the field frequency to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Employ a standard single-pulse experiment.

Set appropriate spectral width, acquisition time, and relaxation delay.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans and a longer relaxation delay are typically required compared to

¹H NMR due to the low natural abundance of ¹³C.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
For a solid sample like Methyl quinoline-6-carboxylate, an Attenuated Total Reflectance

(ATR) or KBr pellet method can be used.

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the pressure arm to ensure good contact between the sample and

the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate

mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of small organic molecules.
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum environment.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and their abundance is recorded to generate a mass

spectrum.

Visualizations
The following diagrams illustrate the workflow and logical connections in the spectroscopic

analysis of Methyl quinoline-6-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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